molecular formula CH4N2O3 B1243765 Hydroxymethylnitramine CAS No. 62839-44-5

Hydroxymethylnitramine

Cat. No. B1243765
CAS RN: 62839-44-5
M. Wt: 92.05 g/mol
InChI Key: JEXGCOGOSZPCEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxymethylnitramine is a nitramine and a one-carbon compound.

Scientific Research Applications

  • Chemical Transformations in Acid Media :

    • Hydroxymethylnitramines undergo transformations depending on the medium's acidity and the electronegativity of substituents on the amino group. In moderately acidic environments, they convert into either symmetrical ethers or methylenedinitramines, with the latter being the final transformation product in strongly acidic media (Korepin, Gafurov, & Eremenko, 1974).
  • Organic Nitrate Synthesis :

    • N-Nicotinoyltris(hydroxymethy)aminomethane trinitrate hydronitrate, an analog of N-nicotinoylethanolamine nitrate, was synthesized through O-nitration of its corresponding triol with concentrated HNO3, showcasing the application of hydroxymethyl derivatives in synthesizing organic nitrates (Korolev et al., 1997).
  • Biodegradation Studies :

    • Research on hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) biodegradation by municipal anaerobic sludge revealed that hydroxymethyl nitramine derivatives, specifically bis(hydroxymethyl)nitramine, are presumed to be ring cleavage products produced by enzymatic hydrolysis (Hawari et al., 2000).
  • Hydroxylation and Nitroreduction in Mutagenesis :

    • The study of dimethylnitramine (DMNO) showed that hydroxymethyl-methylnitramine (OH-MNO) has a much higher mutagenic activity compared to DMNO. The research implies that the hydroxymethylation process plays a crucial role in the mutagenic activity of these compounds (Malaveille, Croisy, Brun, & Bartsch, 1983).
  • Drug Enhancement through Hydroxymethylation :

    • Hydroxymethylation is a method to enhance the pharmacodynamic and pharmacokinetic properties of drugs. This process can lead to changes in physical-chemical properties, improved biological activity, and increased water solubility of poorly soluble drugs (Santos et al., 2022).

properties

CAS RN

62839-44-5

Product Name

Hydroxymethylnitramine

Molecular Formula

CH4N2O3

Molecular Weight

92.05 g/mol

IUPAC Name

N-(hydroxymethyl)nitramide

InChI

InChI=1S/CH4N2O3/c4-1-2-3(5)6/h2,4H,1H2

InChI Key

JEXGCOGOSZPCEK-UHFFFAOYSA-N

SMILES

C(N[N+](=O)[O-])O

Canonical SMILES

C(N[N+](=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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